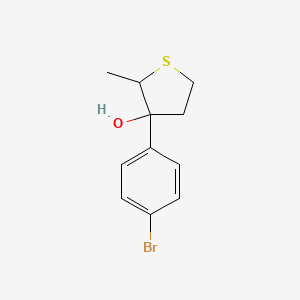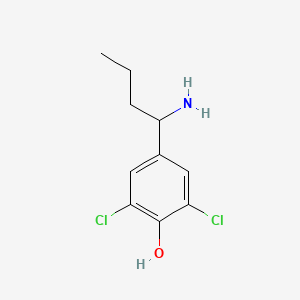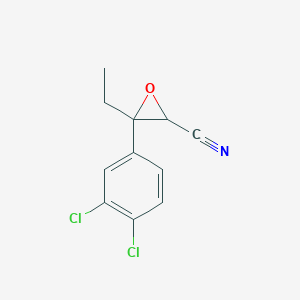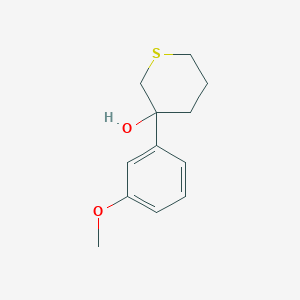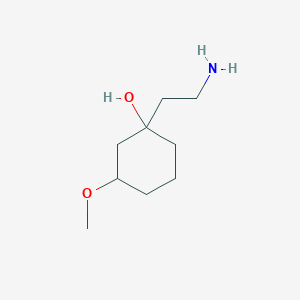![molecular formula C14H18FN B13212268 4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13212268.png)
4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[44]nonane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. One efficient method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of di[aryl(hetaryl)methyl] malonic acids can be promoted by P2O5 to yield spiro[4.4]nonane derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the desired product is obtained in sufficient quantities and with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The spirocyclic structure may also contribute to its stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-Azoniaspiro[4.4]nonane
- 5-Azoniaspiro[4.5]decane
- 5-Azoniaspiro[4.6]undecane
Uniqueness
4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, distinguishing it from other spirocyclic compounds .
Properties
Molecular Formula |
C14H18FN |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18FN/c15-12-5-3-11(4-6-12)13-9-16-10-14(13)7-1-2-8-14/h3-6,13,16H,1-2,7-10H2 |
InChI Key |
VCCWVNQKIRKJJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,3-Dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13212186.png)
![7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B13212191.png)
![1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13212193.png)
![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13212197.png)
![Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13212198.png)

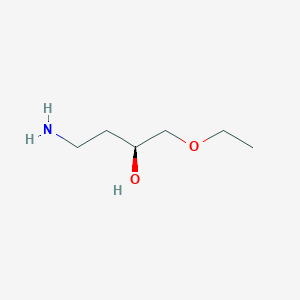
![N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13212214.png)
